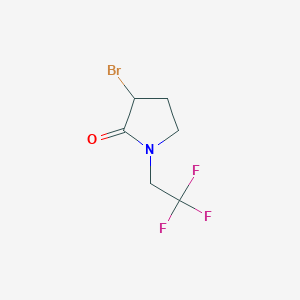
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a chemical compound with the CAS Number: 178946-24-2 . It has a molecular weight of 246.03 . The compound is liquid in its physical form .
Molecular Structure Analysis
The IUPAC name of the compound is 3-bromo-1-(2,2,2-trifluoroethyl)-2-pyrrolidinone . The InChI code is 1S/C6H7BrF3NO/c7-4-1-2-11(5(4)12)3-6(8,9)10/h4H,1-3H2 .Wissenschaftliche Forschungsanwendungen
Application in Synthesis and Structural Analysis
Synthesis of Biologically Active Compounds
The compound 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one serves as an intermediate in the synthesis of various biologically active compounds. This is exemplified in the synthesis of complex organic structures such as antibiotics and alkaloids, demonstrating its utility in medicinal chemistry (Muchowski & Naef, 1984), (Wang et al., 2016).
Characterization and Molecular Structure Studies
The compound has been used in studies involving spectroscopic characterization and molecular structure determination. These studies provide insights into the molecular behavior and properties of related bromo- and trifluoromethyl- compounds, contributing to the understanding of their chemical behavior (Vural & Kara, 2017), (Fujiwara et al., 1977).
Application in Antimicrobial and DNA Studies
Antimicrobial Activity
This compound has been utilized in the synthesis of novel derivatives that exhibit antimicrobial properties. Research into these derivatives has shown effectiveness against various bacteria, which could be valuable in the development of new antibacterial agents (Bogdanowicz et al., 2013).
DNA Interaction Studies
Some derivatives of this compound have been studied for their interaction with DNA, providing valuable information on the molecular interactions and potential applications in genetics and biochemistry (Vural & Kara, 2017).
Wirkmechanismus
Target of Action
Similar compounds have been known to act as thiol-reactive trifluoromethyl probes .
Mode of Action
It’s suggested that it may behave as a thiol-reactive trifluoromethyl probe . This suggests that it could interact with its targets by forming covalent bonds with thiol groups, leading to changes in the target’s function.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one are not well-studied. These properties are crucial in determining the bioavailability of the compound. More research is needed to understand how this compound is absorbed, distributed, metabolized, and excreted in the body .
Result of Action
Its potential as a thiol-reactive trifluoromethyl probe suggests it may alter the function of its target proteins, leading to changes at the cellular level .
Eigenschaften
IUPAC Name |
3-bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrF3NO/c7-4-1-2-11(5(4)12)3-6(8,9)10/h4H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBYKRDEJLEBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2426645.png)
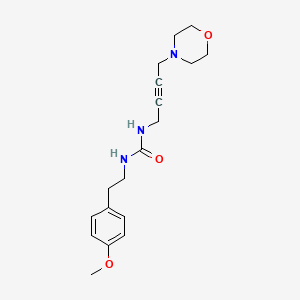
![1-(3-chloro-4-methylphenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2426648.png)
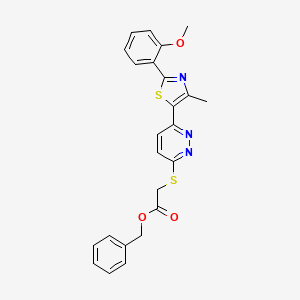
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426650.png)
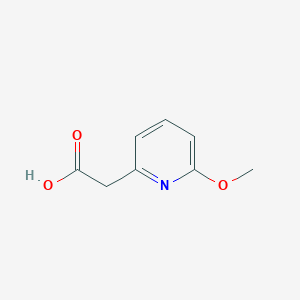
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426654.png)
![1-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2426656.png)

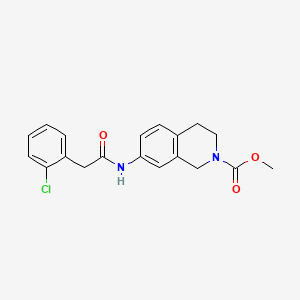
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2426660.png)

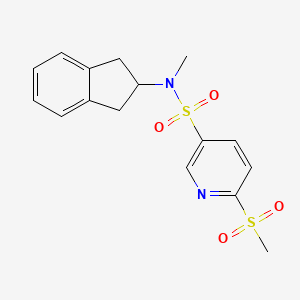
![N-(4-bromophenyl)-2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2426665.png)